(Z)-Indirubin-d8: A Technical Guide for Researchers
(Z)-Indirubin-d8: A Technical Guide for Researchers
(Z)-Indirubin-d8 is the deuterated form of (Z)-Indirubin, a naturally occurring bis-indole alkaloid. This stable isotope-labeled compound serves as an essential internal standard for the accurate quantification of indirubin in complex biological matrices using mass spectrometry-based techniques. This technical guide provides an in-depth overview of (Z)-Indirubin-d8, its primary application, and the broader therapeutic context of its non-deuterated parent compound, indirubin, for researchers, scientists, and drug development professionals.
Core Concepts: (Z)-Indirubin-d8 and its Primary Utility
(Z)-Indirubin-d8 is a synthetic analog of indirubin where eight hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to indirubin but has a higher molecular weight. This key difference allows it to be distinguished from the naturally occurring indirubin in mass spectrometry analysis.
The primary and critical use of (Z)-Indirubin-d8 is as an internal standard in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] In these applications, a known amount of (Z)-Indirubin-d8 is added to a biological sample (e.g., plasma, cell culture medium) before sample preparation and analysis. Because (Z)-Indirubin-d8 behaves identically to indirubin during extraction, chromatography, and ionization, any sample loss or variation in instrument response will affect both compounds equally. By measuring the ratio of the signal from indirubin to the signal from the known quantity of (Z)-Indirubin-d8, researchers can achieve highly accurate and precise quantification of the indirubin present in the original sample.[2]
Physicochemical Properties of (Z)-Indirubin-d8
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂D₈N₂O₂ | [3] |
| Molecular Weight | 270.31 g/mol | [1] |
| CAS Number | 906748-38-7 | |
| Appearance | Solid | |
| Parent Drug | Indirubin | |
| Category | Stable Isotope Labeled Reference Standard |
The Therapeutic Landscape of Indirubin
Indirubin, the parent compound of (Z)-Indirubin-d8, is a potent bioactive molecule with a rich history in traditional Chinese medicine. It is recognized for its significant anti-inflammatory, anti-angiogenic, and anticancer properties. The therapeutic potential of indirubin stems from its ability to inhibit several key protein kinases, primarily cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β).
Mechanism of Action: Kinase Inhibition
Indirubin and its derivatives exert their biological effects by competitively binding to the ATP-binding pocket of target kinases, thereby preventing the phosphorylation of their respective substrates. This inhibition disrupts downstream signaling pathways that are crucial for cell cycle progression, proliferation, and survival.
| Target Kinase | IC₅₀ Value (Indirubin) | Reference |
| CDK1/cyclin B | 9 µM | |
| CDK5 | 5.5 µM | |
| GSK-3β | 600 nM | |
| Src | 0.43 µM (for derivative E804) |
Key Signaling Pathways Modulated by Indirubin
Indirubin's inhibition of CDKs and GSK-3β leads to the modulation of several critical signaling pathways implicated in oncogenesis and inflammatory diseases.
Cyclin-Dependent Kinase (CDK) Signaling Pathway
Indirubin's inhibition of CDKs, such as CDK1 and CDK2, leads to cell cycle arrest, primarily at the G1/S and G2/M phases, and can induce apoptosis.
Caption: Indirubin inhibits CDK/Cyclin complexes, preventing Rb phosphorylation and cell cycle progression.
Wnt/β-catenin Signaling Pathway
Indirubin can suppress the Wnt/β-catenin signaling pathway by promoting the demethylation of the Wnt inhibitory factor 1 (WIF-1) promoter, leading to the inhibition of cancer cell proliferation.
Caption: Indirubin promotes WIF-1 expression, which inhibits Wnt signaling and β-catenin accumulation.
NF-κB Signaling Pathway
Indirubin has been shown to suppress the activation of the NF-κB pathway, a key regulator of inflammation and cell survival, by inhibiting the phosphorylation and degradation of IκBα.
Caption: Indirubin inhibits the IKK complex, preventing IκBα degradation and NF-κB activation.
JAK/STAT3 Signaling Pathway
Derivatives of indirubin have been demonstrated to inhibit the JAK/STAT3 signaling pathway, which is often constitutively active in cancer cells, by blocking the activity of upstream kinases like Src.
Caption: Indirubin derivatives inhibit Src kinase, leading to reduced STAT3 phosphorylation and activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments used to characterize the activity of indirubin and its derivatives.
In Vitro Kinase Inhibition Assay (Non-Radioactive)
This protocol describes a general method for determining the IC₅₀ value of a compound against a target kinase.
Materials:
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Recombinant kinase (e.g., CDK1/cyclin B, GSK-3β)
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Kinase-specific substrate peptide
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ATP
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Kinase assay buffer
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(Z)-Indirubin-d8 or other test compounds
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ADP-Glo™ Kinase Assay Kit (Promega)
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White, opaque 384-well plates
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Plate-reading luminometer
Procedure:
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Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in kinase assay buffer to generate a range of concentrations.
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Enzyme Preparation: Thaw the recombinant kinase on ice and dilute to the desired concentration in kinase assay buffer.
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Kinase Reaction:
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Add the serially diluted test compound or vehicle control to the wells of the microplate.
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Add the diluted kinase to each well.
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Initiate the reaction by adding a mixture of the substrate and ATP.
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Incubate the plate at 30°C for 60 minutes.
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ADP Detection:
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Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
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Incubate at room temperature for 40 minutes.
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Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.
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Incubate at room temperature for 30 minutes.
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Data Analysis:
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Measure the luminescence of each well using a plate-reading luminometer.
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Plot the luminescence signal against the logarithm of the compound concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
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Western Blotting for Signaling Pathway Analysis
This protocol is used to assess the effect of a compound on the phosphorylation status and expression levels of proteins within a specific signaling pathway.
Materials:
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Cell line of interest (e.g., cancer cells)
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Cell culture medium and supplements
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Test compound (e.g., indirubin)
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein assay kit (e.g., BCA assay)
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SDS-PAGE gels and running buffer
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Transfer buffer and nitrocellulose or PVDF membranes
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Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
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Primary antibodies (specific for total and phosphorylated forms of target proteins)
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Horseradish peroxidase (HRP)-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) detection reagent
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Imaging system
Procedure:
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Cell Treatment: Seed cells and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration.
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Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
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Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
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SDS-PAGE and Western Blotting:
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Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
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Transfer the separated proteins to a membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane and detect the protein bands using ECL reagent and an imaging system.
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Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
(Z)-Indirubin-d8 is an indispensable tool for the accurate quantification of indirubin in preclinical and clinical research. Its use as an internal standard ensures the reliability of pharmacokinetic and pharmacodynamic studies. The parent compound, indirubin, continues to be a subject of intense research due to its potent and multi-targeted inhibition of key kinases involved in cell proliferation and inflammation. The detailed understanding of its mechanisms of action, facilitated by the experimental approaches outlined in this guide, will be instrumental in the development of novel therapeutics for a range of diseases, including cancer and inflammatory disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Sensitive LC-MS/MS Method for the Simultaneous Determination of Two Thia-Analogous Indirubin N-Glycosides and Indirubin-3′-Monoxime in Plasma and Cell Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Z-Indirubin-D8 - Acanthus Research [acanthusresearch.com]
